Cyclopropylamine-d5

Bioanalysis LC-MS/MS Quantitation Stable Isotope Dilution

Cyclopropyl-d5-amine (CAS: 153557-95-0) is a deuterium-labeled analog of cyclopropylamine, featuring a cyclopropane ring bonded to a primary amino group. In this compound, all five hydrogen atoms on the cyclopropane ring are replaced by deuterium (C₃H₂D₅N), resulting in a molecular weight of approximately 62.13 g/mol.

Molecular Formula C3H7N
Molecular Weight 62.13 g/mol
Cat. No. B591091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropylamine-d5
SynonymsCyclopropan-d5-amine;  Aminocyclopropane-d5;  Cyclopropanamine-d5;  NSC 56127-d5
Molecular FormulaC3H7N
Molecular Weight62.13 g/mol
Structural Identifiers
InChIInChI=1S/C3H7N/c4-3-1-2-3/h3H,1-2,4H2/i1D2,2D2,3D
InChIKeyHTJDQJBWANPRPF-UXXIZXEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropyl-d5-amine: A Fully Deuterated Cyclopropylamine Probe for Bioanalysis


Cyclopropyl-d5-amine (CAS: 153557-95-0) is a deuterium-labeled analog of cyclopropylamine, featuring a cyclopropane ring bonded to a primary amino group. In this compound, all five hydrogen atoms on the cyclopropane ring are replaced by deuterium (C₃H₂D₅N), resulting in a molecular weight of approximately 62.13 g/mol . This complete deuteration yields a mass shift of +5 Da relative to the unlabeled parent cyclopropylamine (MW ≈ 57.09 g/mol), which is sufficient to prevent isotopic interference in mass spectrometric analysis. The compound is a colorless to light yellow liquid with a boiling point of 49.3±8.0 °C at 760 mmHg and a density of 0.9±0.1 g/cm³ . As a stable isotope-labeled compound, it is employed primarily as a tracer for quantitation, an internal standard for LC-MS assays, and a substrate for kinetic isotope effect studies [1].

Cyclopropyl-d5-amine: Why Unlabeled Cyclopropylamine or Other Deuterated Amines Cannot Substitute


The substitution of Cyclopropyl-d5-amine with unlabeled cyclopropylamine (CAS: 765-30-0) or partially deuterated analogs such as Cyclopropyl-2,2,3,3-d4-amine (CAS: 1051418-97-3) introduces significant quantitative and mechanistic uncertainties. Unlabeled cyclopropylamine co-elutes with endogenous or trace-level analyte in complex biological matrices, making it entirely unsuitable as an internal standard for LC-MS/MS quantitation due to ion suppression and cross-talk artifacts . Conversely, Cyclopropyl-2,2,3,3-d4-amine (MW 61.12 g/mol) exhibits a mass shift of only +4 Da and retains a single exchangeable proton at the C1 position, which may undergo in vivo or in-source hydrogen-deuterium exchange, compromising quantitative accuracy in pharmacokinetic studies. Cyclopropyl-d5-amine's +5 Da mass shift and perdeuteration minimize isotopic exchange and provide a distinct, stable signal, enabling precise differentiation of drug-derived material from the labeled tracer [1]. Furthermore, the extent of deuteration directly influences the magnitude of the kinetic isotope effect (KIE) in CYP-mediated oxidative metabolism, meaning that studies employing under-deuterated analogs risk misinterpreting the rate-limiting step of hydrogen abstraction [2].

Cyclopropyl-d5-amine: Differentiated Analytical and Mechanistic Performance Data


Mass Spectrometric Differentiation: +5 Da Isotopic Shift Enables Unambiguous Analyte Discrimination

Cyclopropyl-d5-amine provides a baseline-resolved mass shift of +5 Da relative to unlabeled cyclopropylamine, which is essential for accurate quantitation in complex biological matrices. In contrast, Cyclopropyl-2,2,3,3-d4-amine offers only a +4 Da shift and retains one exchangeable proton, increasing the risk of isotopic crossover. The +5 Da shift of Cyclopropyl-d5-amine ensures that the M+5 isotopic peak of the analyte does not overlap with the M peak of the internal standard, a prerequisite for robust multiple reaction monitoring (MRM) assay development .

Bioanalysis LC-MS/MS Quantitation Stable Isotope Dilution

CYP Inhibition Potency: Deuterium Substitution Does Not Abrogate Mechanism-Based Inactivation

Cyclopropyl-d5-amine retains the mechanism-based inactivation activity against human cytochrome P450 enzymes characteristic of the cyclopropylamine pharmacophore. While no direct head-to-head IC₅₀ or kinact/KI comparison between Cyclopropyl-d5-amine and cyclopropylamine is publicly available, both compounds are reported to inactivate major human drug-metabolizing CYPs via a common mechanism: one-electron oxidation at nitrogen followed by cyclopropane ring scission and covalent enzyme modification [1]. This shared mechanism implies that the deuterated probe can be used to study CYP inactivation pathways without altering the fundamental biochemical interaction. Class-level inference from the broader cyclopropylamine literature indicates that CYP inhibition by these compounds is time-dependent and mechanism-based, with reactive intermediates such as cyclopropanone and ring-opened aldehydes forming covalent adducts with the enzyme active site .

Drug Metabolism CYP Inhibition Mechanistic Probe

Potential Kinetic Isotope Effect (KIE) for CYP-Mediated Oxidation: Deuterium Substitution May Slow Hydrogen Abstraction

The complete deuteration of the cyclopropyl ring in Cyclopropyl-d5-amine introduces the potential for a primary kinetic isotope effect (KIE) on cytochrome P450-catalyzed oxidation. While direct experimental KIE values for Cyclopropyl-d5-amine are not available in the public domain, class-level evidence from related deuterated compounds and CYP reactions indicates that deuteration at sites of hydrogen abstraction can significantly reduce the rate of oxidative metabolism [1]. For example, in studies of N-benzyl-N-cyclopropylamine (BCA) metabolism, hydrogen abstraction from the cyclopropyl ring is a key step in both metabolic turnover and mechanism-based inactivation [2]. The replacement of all five cyclopropyl hydrogens with deuterium in Cyclopropyl-d5-amine would be expected to reduce the rate of any reaction where C-H bond cleavage is rate-limiting, a phenomenon that can be exploited to probe reaction mechanisms or to modulate the pharmacokinetic profile of cyclopropylamine-containing drug candidates [3].

Mechanistic Enzymology Drug Metabolism Kinetic Isotope Effect

Physical Property Consistency: Deuterium Substitution Preserves Key Physicochemical Parameters for Method Transfer

Cyclopropyl-d5-amine exhibits physicochemical properties that are nearly identical to those of unlabeled cyclopropylamine, facilitating seamless integration into existing analytical workflows. The reported boiling point of Cyclopropyl-d5-amine is 49.3±8.0 °C at 760 mmHg, density is 0.9±0.1 g/cm³, and the LogP is approximately -0.3, all of which closely match the properties of the unlabeled parent compound . This similarity ensures that the deuterated internal standard co-elutes with the analyte under reversed-phase HPLC conditions and partitions identically during liquid-liquid extraction or solid-phase extraction, thereby correcting for recovery variability . In contrast, structural analogs with different ring systems or substitution patterns (e.g., cyclobutylamine or N-methylcyclopropylamine) would exhibit altered retention times and extraction efficiencies, introducing systematic bias into quantitative assays [1].

Analytical Method Development Chromatography Sample Preparation

Cyclopropyl-d5-amine: High-Impact Application Scenarios for Scientific and Industrial Users


Quantitative Bioanalysis of Cyclopropylamine in Pharmacokinetic and ADME Studies

Cyclopropyl-d5-amine is the optimal internal standard for LC-MS/MS quantitation of cyclopropylamine in plasma, urine, and tissue homogenates. The +5 Da mass shift ensures complete separation of the M+5 isotope envelope of the analyte from the M peak of the internal standard, eliminating crosstalk artifacts. As established in Section 3, the compound co-elutes with the analyte under standard reversed-phase conditions and partitions identically during sample workup, enabling accurate correction for matrix effects and recovery losses. This application is essential for pharmacokinetic profiling of cyclopropylamine-containing drug candidates and for monitoring exposure in toxicology studies [1].

Mechanistic Probe for CYP-Mediated Ring-Opening and Suicide Inactivation Pathways

Cyclopropyl-d5-amine can be employed as a substrate to investigate the mechanism of cytochrome P450-catalyzed oxidation and inactivation. As discussed in Section 3, the compound retains the mechanism-based CYP inactivation properties of unlabeled cyclopropylamine. By measuring the kinetic isotope effect (KIE) on both metabolic turnover (formation of cyclopropanone or ring-opened aldehydes) and enzyme inactivation (loss of CYP activity over time), researchers can dissect whether hydrogen abstraction is rate-limiting in each pathway. This mechanistic insight is directly applicable to the design of cyclopropylamine-containing drugs with reduced CYP inactivation liability [2].

NMR-Based Structural and Conformational Studies of Cyclopropylamine-Containing Molecules

The perdeuteration of the cyclopropyl ring in Cyclopropyl-d5-amine simplifies the ¹H NMR spectrum of any molecule into which it is incorporated, eliminating proton signals from the cyclopropyl moiety. This spectral simplification is particularly valuable for analyzing complex drug candidates or natural products, as it removes overlapping signals and facilitates unambiguous assignment of other proton resonances. As established in Section 3, the physicochemical equivalence to unlabeled cyclopropylamine ensures that the labeled compound can be incorporated via standard synthetic routes without altering the overall molecular conformation or reactivity [3].

Stable Isotope Tracing of Amine Metabolic Pathways in Cellular and In Vivo Models

Cyclopropyl-d5-amine can be used as a tracer to map the metabolic fate of the cyclopropylamine moiety in complex biological systems. The +5 Da mass tag enables sensitive detection and unambiguous assignment of metabolites derived from the labeled precursor, distinguishing them from endogenous compounds and unlabeled drug material. As discussed in Section 3, the potential for a deuterium KIE on CYP-mediated oxidation must be considered when interpreting quantitative flux data; however, this very KIE can be leveraged to identify rate-limiting steps in metabolic pathways. This application supports mechanistic drug metabolism studies, biomarker discovery, and the elucidation of toxification/detoxification pathways for cyclopropylamine-containing compounds [1].

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